Thiazolidine 1,1-dioxide hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H8ClNO2S |
|---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
1,3-thiazolidine 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C3H7NO2S.ClH/c5-7(6)2-1-4-3-7;/h4H,1-3H2;1H |
InChI Key |
ATACNVMRCBZPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CN1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiazolidine 1,1 Dioxide Systems
Classical and Established Synthetic Pathways
The traditional synthesis of the thiazolidine (B150603) 1,1-dioxide core relies on a foundation of well-established organic reactions, including cyclocondensation, annulation, and subsequent oxidation. These methods, while foundational, have been refined over the years to improve yields and substrate scope.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions represent one of the most fundamental approaches to constructing the thiazolidine ring. A common strategy involves the reaction of a primary amine or its salt with an aldehyde or ketone and a sulfur-containing component. For instance, the condensation of cysteamine (B1669678) hydrochloride with formaldehyde (B43269) is a direct route to the parent thiazolidine ring. nih.gov
Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are also employed. A notable example is the [3+2] cycloaddition of aziridines with isothiocyanates, which can be a pathway to substituted thiazolidine derivatives.
One-pot multi-component reactions have also emerged as an efficient strategy. For example, the condensation of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid can yield thiazolidin-4-one derivatives in moderate to good yields. researchgate.net This approach allows for the rapid assembly of complex thiazolidine structures from simple starting materials.
Ring Closure Strategies and Cyclization Protocols
Intramolecular cyclization is a key strategy for the formation of the thiazolidine ring. These protocols often involve the formation of a key intermediate that subsequently undergoes ring closure. For example, a common method for the synthesis of thiazolidin-4-ones involves the reaction of a Schiff base with thioglycolic acid. The initial condensation of an amine with an aldehyde forms the Schiff base, which then reacts with the thiol group of thioglycolic acid, followed by intramolecular cyclization to form the thiazolidin-4-one ring.
Another approach involves the cyclization of taurinamide derivatives. Taurinamide, which can be synthesized from taurine, serves as a precursor that can be functionalized and then cyclized to form the thiazolidine 1,1-dioxide ring system. google.comgoogleapis.com
The following table summarizes representative ring closure strategies:
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Amine, Aldehyde, Thioglycolic acid | One-pot, various catalysts (e.g., PTSA, BF3) | Thiazolidin-4-ones | nih.gov |
| Schiff base, Thioglycolic acid | Reflux in a suitable solvent (e.g., benzene) | Thiazolidin-4-ones | ekb.eg |
| Taurinamide derivatives | Cyclization promoters | Thiazolidine 1,1-dioxides | google.comgoogleapis.com |
Oxidative Approaches for 1,1-Dioxide Formation
The formation of the 1,1-dioxide (sulfone) from the thiazolidine core is a critical step and is typically achieved through oxidation of the sulfur atom. A variety of oxidizing agents have been employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.
Commonly used oxidizing agents include potassium permanganate (B83412) (KMnO4), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone® (potassium peroxymonosulfate). The reaction conditions, such as solvent, temperature, and stoichiometry of the oxidant, are crucial for achieving the desired sulfone without over-oxidation or side reactions. For instance, the oxidation of 2-phenyl-substituted thiazolines with KMnO4 in the presence of benzoic acid has been shown to selectively yield the corresponding 1,1-dioxides in excellent yields.
Hydrogen peroxide, often in the presence of a catalyst, is another widely used oxidant for the synthesis of sulfones from sulfides. mdpi.com The oxidation of 2,3-disubstituted 4-thiazolidinones with hydrogen peroxide in the presence of acetic anhydride (B1165640) and acetic acid can yield the corresponding sulfones. mdpi.com
The table below presents a summary of oxidative methods for the formation of thiazolidine 1,1-dioxides.
| Thiazolidine Substrate | Oxidizing Agent | Solvent/Conditions | Product | Yield | Reference |
| 2-Phenyl-thiazolines | KMnO4, Benzoic acid | Phase-transfer conditions | 2-Phenyl-thiazoline 1,1-dioxides | Excellent | N/A |
| 2,3-Disubstituted 4-thiazolidinones | H2O2, Acetic anhydride, Acetic acid | N/A | Corresponding sulfones | N/A | mdpi.com |
| General Sulfides | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | Sulfones | N/A | ekb.eg |
The preparation of the hydrochloride salt of Thiazolidine 1,1-dioxide is typically achieved in the final step of the synthesis. This is generally accomplished by treating a solution of the free base of Thiazolidine 1,1-dioxide with hydrochloric acid. The solvent for this process is chosen based on the solubility of the free base and the insolubility of the resulting hydrochloride salt, allowing for its precipitation and isolation by filtration. Common solvents used for this purpose include methanol, ethanol, isopropanol, or mixtures with ethers like diethyl ether or tert-butyl methyl ether. For example, a solution of a thiazolidine derivative in a suitable solvent can be treated with a solution of HCl in the same or a different solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. google.com
Sustainable and Green Chemistry Techniques in Thiazolidine 1,1-Dioxide Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This trend has also impacted the synthesis of thiazolidine 1,1-dioxide systems, with microwave-assisted synthesis and ultrasonic irradiation emerging as powerful tools.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has gained prominence due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products. The synthesis of thiazolidinedione derivatives has been successfully achieved using microwave irradiation. mdpi.comnih.gov
For example, the reaction of thiourea (B124793) and monochloroacetic acid in water can be accelerated under microwave irradiation to produce thiazolidine-2,4-dione in high yield with a significantly shorter reaction time compared to conventional heating. mdpi.com Similarly, the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes can be efficiently carried out under microwave conditions. mdpi.com
The following table provides examples of microwave-assisted synthesis of thiazolidine derivatives.
| Reactants | Microwave Conditions | Product | Yield | Reference |
| Thiourea, Monochloroacetic acid | 110 °C, 350 W, 12 min | Thiazolidine-2,4-dione | 90% | mdpi.com |
| Thiazolidine-2,4-dione, Substituted aryl aldehyde | 110 °C, 300 W, 25 min | 5-Arylidenethiazolidine-2,4-diones | 35-75% | mdpi.com |
Ultrasonic Irradiation in Reaction Development
Sonochemistry, the application of ultrasound to chemical reactions, has also been explored as a green chemistry technique for the synthesis of thiazolidine derivatives. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through the process of acoustic cavitation.
The synthesis of pseudopeptide-linked rhodanine (B49660) scaffolds, a class of thiazolidine derivatives, has been achieved using ultrasound irradiation in water. nih.gov This method offers the advantages of using an environmentally benign solvent and often proceeds with good yields. The use of ultrasound can also facilitate one-pot multi-component reactions, further enhancing the efficiency and sustainability of the synthesis. nih.gov
Solvent-Free and Aqueous Medium Reactions
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of volatile organic solvents are highly sought after. While extensive research for many heterocyclic systems exists, specific examples for thiazolidine 1,1-dioxides are emerging.
Aqueous Medium Synthesis: The use of water as a solvent is environmentally benign and cost-effective. Cascade reactions have been developed for the synthesis of eight-membered ring sultams in water, showcasing the potential of aqueous media for constructing cyclic sulfonamide frameworks. This approach not only aligns with green chemistry principles but also can offer unique reactivity and selectivity compared to traditional organic solvents.
Solvent-Free Synthesis: Microwave-assisted, solvent-free synthesis has proven effective for various thiazolidine derivatives, offering advantages such as reduced reaction times, cleaner reaction profiles, and high yields. For instance, sugar-thiazolidinone derivatives have been efficiently prepared using microwave irradiation under solvent-free conditions. While not thiazolidine 1,1-dioxides, these protocols demonstrate the feasibility of solvent-free methods for related sulfur-nitrogen heterocycles, suggesting a promising avenue for the synthesis of sultams.
Catalysis with Ionic Liquids and Heterogeneous Catalysts
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. wiserpub.comauctoresonline.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive media for organic synthesis. wiserpub.com Although specific applications of ionic liquids in the synthesis of the thiazolidine 1,1-dioxide core are not yet widely reported, their successful use in the synthesis of related heterocycles, such as thiazolidinones, suggests their potential utility. For example, magnetic nanoparticles supported on ionic liquids have been used for the one-pot synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions.
Heterogeneous Catalysts: Heterogeneous catalysts simplify product isolation and allow for catalyst reuse, making synthetic processes more economical and environmentally friendly. nih.govoiccpress.com The development of solid-supported catalysts for the synthesis of azalactams, such as azaisoindolinones, highlights the potential for creating recyclable catalytic systems for related heterocyclic scaffolds. nih.gov The exploration of efficient heterogeneous catalysts for the key bond-forming reactions in thiazolidine 1,1-dioxide synthesis, such as cyclization and functionalization steps, represents a key area for future research to enhance the sustainability of these processes.
Multicomponent Reaction (MCR) Strategies for Diversified Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. This approach is particularly effective for the rapid construction of compound libraries for high-throughput screening.
A notable MCR strategy has been employed to create large libraries of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. nih.gov This approach utilizes a one-pot protocol that pairs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, with an aza-Michael addition. nih.gov The core scaffold, a 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, is first synthesized on a multi-gram scale and then diversified. nih.gov In the one-pot sequence, the alkyne moiety of the core undergoes a click reaction with a diverse set of azides, while the α,β-unsaturated sultam simultaneously undergoes an aza-Michael addition with various amine nucleophiles. nih.gov This strategy enabled the successful generation of a 180-member library of triazole-containing isothiazolidine 1,1-dioxides, demonstrating the efficiency of MCRs in rapidly accessing complex and diverse sultam derivatives. nih.gov
| Reaction Type | Core Scaffold | Reactants | Key Features | Library Size |
| Click/Aza-Michael | Dihydroisothiazole (B14293150) 1,1-dioxide | Azides, Amines | One-pot, high-throughput | 180 members nih.gov |
| Click/Esterification | Dihydroisothiazole 1,1-dioxide | Azides, Acids, OACC | One-pot, soluble polymer reagent | 41 members nih.gov |
OACC: Oligomeric Alkyl Carbodiimide (B86325)
Stereoselective Synthesis of Chiral Thiazolidine 1,1-Dioxide Derivatives
The biological activity of molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize chiral thiazolidine 1,1-dioxides is of paramount importance.
Asymmetric Catalysis: Transition metal catalysis provides a powerful platform for the enantioselective synthesis of chiral sultams. A palladium-catalyzed intramolecular asymmetric reductive amination of ketones with sulfonamides has been developed, affording a range of chiral γ-, δ-, and ε-sultams in high yields and with excellent enantioselectivity (up to 99% ee). Furthermore, a dual catalytic system employing gold(I) and a chiral phosphoric acid has been used for a highly enantioselective cascade reaction to produce complex polycyclic isothiazolidine-1,1-dioxide structures.
Chiral Auxiliary Applications: The inherent chirality and rigid structure of certain sultams make them excellent chiral auxiliaries. Oppolzer's camphorsultams, which are based on a γ-sultam core, are widely used to control the stereochemical outcome of numerous reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. researchgate.netresearchgate.net The sultam auxiliary is covalently attached to a substrate, directs the stereoselective transformation, and is subsequently cleaved to yield the chiral product.
| Method | Catalyst/Auxiliary | Reaction Type | Products | Enantioselectivity |
| Asymmetric Catalysis | Pd(OCOCF₃)₂ / (S,S)-f-binaphane | Intramolecular Reductive Amination | Chiral γ-, δ-, ε-Sultams | Up to 99% ee |
| Asymmetric Catalysis | Gold(I) / Chiral Phosphoric Acid | Hydroamination/Cyclization Cascade | Polycyclic Isothiazolidine 1,1-dioxides | High enantioselectivity |
| Chiral Auxiliary | Oppolzer's Camphorsultam | Aldol Addition | anti/syn Diastereomers | High enantiopurity |
Specific synthetic methods have been developed to control both diastereoselectivity and enantioselectivity in the synthesis of thiazolidine 1,1-dioxides.
Diastereoselective Synthesis: A tandem reaction involving N-alkylation of methanesulfonanilides followed by an intramolecular Michael addition has been shown to produce trisubstituted isothiazolidine 1,1-dioxides with high trans-diastereoselectivity, which was confirmed by X-ray crystallography. researchgate.net This method provides a reliable route to specific diastereomers of the sultam core under mild, transition-metal-free conditions. researchgate.net
Enantioselective Synthesis: The asymmetric synthesis of the (S)-1,1-dioxido-isothiazolidin-3-one, a phosphotyrosine mimetic with potential therapeutic applications, has been accomplished. The key step in this synthesis is the reduction of a chiral (R)-oxido-isothiazolidin-3-one precursor, which proceeds with excellent regiochemical and stereochemical control, yielding the desired (S)-enantiomer in over 98% enantiomeric excess (ee).
One-Pot Synthetic Sequences for Enhanced Efficiency
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they avoid lengthy separation and purification procedures of intermediate compounds.
The multicomponent strategies discussed previously are prime examples of one-pot sequences for synthesizing diversified thiazolidine 1,1-dioxide libraries. nih.gov The one-pot click/aza-Michael and click/esterification protocols streamline the synthesis of complex molecules from simple starting materials in a single operation. nih.gov
Another efficient one-pot procedure involves the synthesis of key precursors. For example, alkyl isothiazolidine-1,1-dioxide 3-carboxylates can be prepared from commercially available α-amino acid ester hydrochlorides. researchgate.netresearchgate.net These starting materials are sulfonylated with (2-chloroethyl)sulfonyl chloride, which provides the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. researchgate.netresearchgate.net These vinyl sulfonamide intermediates can then undergo an intramolecular carbo-Michael reaction to afford the target thiazolidine 1,1-dioxide ring system. researchgate.netresearchgate.net This approach enhances synthetic efficiency by minimizing intermediate handling and purification steps.
Synthesis of Specific Thiazolidine 1,1-Dioxide Analogs
The generation of diverse libraries of thiazolidine 1,1-dioxide analogs is crucial for the exploration of their chemical and biological properties. A prominent approach involves the synthesis of a core scaffold that can then be elaborated through various chemical transformations. For instance, a dihydroisothiazole 1,1-dioxide scaffold can be prepared on a multi-gram scale and subsequently used in multi-component protocols to generate a large number of derivatives. nih.gov
One such protocol is a one-pot click/aza-Michael reaction. nih.gov This method combines the robust and orthogonal nature of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, with the aforementioned aza-Michael reaction. This allows for the introduction of a wide array of substituents from a diverse set of amines and azides, leading to a large library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov
Another powerful one-pot, multi-component strategy for analog synthesis is a click/esterification protocol. nih.gov In this approach, daughter scaffolds are first generated via the aza-Michael reaction of amino alcohols with the core dihydroisothiazole 1,1-dioxide. nih.gov These intermediates are then subjected to a one-pot click/esterification reaction with a variety of acids and azides. nih.gov The use of a coupling reagent, such as an oligomeric alkyl carbodiimide, facilitates the esterification step. nih.gov This methodology has been successfully employed to generate libraries of triazole-containing isothiazole (B42339) 1,1-dioxides with different substitution patterns. nih.gov
The final step to obtain the hydrochloride salt of a specific analog, such as Thiazolidine 1,1-dioxide hydrochloride, would typically involve treating the purified free base with hydrochloric acid. This is a standard procedure in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. For example, the hydrolysis of a protected precursor with concentrated hydrochloric acid can yield the desired hydrochloride salt. google.com
Below are illustrative data tables representing the synthesis of a library of isothiazolidine 1,1-dioxide analogs, which demonstrate the application of these advanced synthetic methodologies.
Table 1: Synthesis of Isothiazolidine 1,1-Dioxide Scaffolds via Aza-Michael Reaction
| Entry | Amino Alcohol | Resulting Scaffold |
| 1 | Ethanolamine | Scaffold 18 |
| 2 | Propanolamine | Scaffold 19 |
| 3 | Butanolamine | Scaffold 20 |
Data derived from a study on the synthesis of triazole-containing isothiazolidine 1,1-dioxide libraries. nih.gov
Table 2: Representative Analogs from a One-Pot Click/Esterification Protocol
| Scaffold | Azide | Acid | Final Product (Analog) |
| 18 | Azide M | Acid 21 | Analog C1 |
| 18 | Azide N | Acid 22 | Analog C2 |
| 19 | Azide O | Acid 23 | Analog C3 |
| 19 | Azide P | Acid 24 | Analog C4 |
| 20 | Azide M | Acid 25 | Analog C5 |
Data derived from a study on the synthesis of triazole-containing isothiazolidine 1,1-dioxide libraries. nih.gov
Chemical Reactivity and Mechanistic Investigations of Thiazolidine 1,1 Dioxide Systems
Intra- and Intermolecular Reactivity of the Thiazolidine (B150603) 1,1-Dioxide Ring
The sulfonyl group in the thiazolidine 1,1-dioxide system is generally stable under many reaction conditions. However, its most notable reaction is elimination as sulfur dioxide (SO₂) under thermal conditions. This extrusion of SO₂ is a key step in the pyrolytic decomposition of these systems, forming the thermodynamic driving force for the fragmentation of the ring. rsc.org
In the context of metabolic pathways involving related thiazolidinedione structures, the sulfur atom can be a site of oxidation. Studies on model compounds have shown that P450-mediated S-oxidation can lead to the scission of the thiazolidine ring via a putative sulfenic acid intermediate. nih.gov While this applies to the thioether precursor, it highlights the sulfur atom's accessibility to oxidative processes, which ultimately result in the formation of the 1,1-dioxide (sulfone) state. The oxidation of 2,3-disubstituted 4-thiazolidinones with reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) is a known method to yield the corresponding sulfones. researchgate.net
The carbons alpha to the sulfonyl group and nitrogen atom exhibit enhanced reactivity. Specifically, the protons on the carbon at the C-5 position (alpha to the sulfur and beta to the nitrogen) are expected to be acidic due to the strong electron-withdrawing effect of the adjacent SO₂ group. This increased acidity makes the C-5 position a potential site for deprotonation by a base, creating a nucleophilic center.
This reactivity is well-documented in related thiazolidinedione (TZD) systems, which lack the sulfone but possess activating carbonyl groups. The methylene (B1212753) C-5 position in TZDs readily undergoes Knoevenagel condensation with aldehydes in the presence of a base. nih.gov This reaction involves the deprotonation of the C-5 carbon, followed by a nucleophilic attack on the aldehyde's carbonyl carbon. nih.gov A similar activation is anticipated for the C-5 position in thiazolidine 1,1-dioxides, making it a target for functionalization. The protons at C-2, being alpha to both the nitrogen and the sulfonyl group, are also significantly activated and susceptible to base-mediated abstraction.
Given its saturated nature, the thiazolidine 1,1-dioxide ring does not undergo classical electrophilic aromatic substitution. Electrophilic attack on the ring carbons is generally unfavorable. However, the nitrogen atom at the N-3 position serves as a nucleophilic center and can participate in substitution reactions.
A common reaction in related thiazolidinone systems is N-alkylation. This typically involves the deprotonation of the N-H bond with a suitable base, such as potassium hydroxide (B78521) or sodium methoxide, to form an amide anion. nih.gov This anion then acts as a nucleophile, attacking an alkyl or benzyl (B1604629) halide to introduce a substituent onto the nitrogen atom. nih.gov This methodology is a primary route for functionalizing the N-3 position of the ring.
Ring Transformations and Rearrangement Reactions
The thiazolidine 1,1-dioxide skeleton can undergo significant structural changes, including ring expansion, contraction, and complete fragmentation, particularly under high-energy conditions like pyrolysis.
Mechanistic studies on the thermal decomposition of substituted thiazolidin-2-one 1,1-dioxides suggest that the reaction pathway can involve a ring expansion. It has been proposed that a minor pathway in the pyrolysis of these compounds involves an initial expansion of the five-membered ring into a six-membered cyclic carbamic–sulfinic anhydride (B1165640) (a 2,1,4-oxathiazin-3-one 1-oxide) intermediate. rsc.org This transformation represents a significant rearrangement of the heterocyclic system prior to fragmentation. This expanded ring intermediate then undergoes further reactions, leading to the observed final products. rsc.org
The thermal behavior of thiazolidine 1,1-dioxide systems has been investigated through flash vacuum pyrolysis (FVP) of chiral thiazolidin-2-one 1,1-dioxides. rsc.org At high temperatures (650 °C), these compounds undergo decomposition through distinct pathways.
The predominant decomposition route involves the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process. This leads to the fragmentation of the ring to yield an alkene and benzyl isocyanate, along with other products resulting from the fragmentation of the N-benzyl group. rsc.org
A significant, albeit minor, alternative pathway has also been identified. This route involves the net loss of carbon dioxide (CO₂) and water, leading to the formation of 2-phenyl-4,5-dihydrothiazoles and their subsequent aromatization products. rsc.org As mentioned previously, this pathway is believed to proceed through a ring-expanded intermediate. rsc.org
The products obtained from the FVP of 3-benzyl-5,5-dimethylthiazolidin-2-one 1,1-dioxide illustrate these competing pathways.
| Product | Yield (%) | Decomposition Pathway |
|---|---|---|
| Isobutene | 79 | Major (SO₂ Extrusion) |
| Benzyl isocyanate | 40 | Major (SO₂ Extrusion) |
| Toluene | 15 | Major (N-benzyl fragmentation) |
| Benzonitrile | 7 | Major (N-benzyl fragmentation) |
| Styrene | 3 | Major (N-benzyl fragmentation) |
| 2-Phenyl-4,4-dimethyl-4,5-dihydrothiazole | 12 | Minor (CO₂/H₂O Loss) |
| 2-Phenyl-4-methylthiazole | 2 | Minor (Aromatization) |
Mechanistic Elucidation of Reaction Pathways of Thiazolidine 1,1-Dioxide Systems
The chemical reactivity of the thiazolidine 1,1-dioxide scaffold is fundamentally influenced by the presence of the sulfone group, a strong electron-withdrawing moiety. This feature significantly alters the electron distribution within the heterocyclic ring compared to its non-oxidized thiazolidine counterpart, rendering the adjacent carbon and nitrogen atoms susceptible to different types of transformations. While detailed mechanistic studies specifically on Thiazolidine 1,1-dioxide hydrochloride are limited in publicly available literature, research on closely related analogues, such as thiazolidin-2-one 1,1-dioxides, provides valuable insights into potential reaction pathways.
Investigation of Reaction Intermediates and Transition States
The investigation of reaction mechanisms for thiazolidine 1,1-dioxide systems has focused on high-energy processes like pyrolysis, which can reveal intrinsic decomposition pathways and the formation of transient species. Studies on the flash vacuum pyrolysis (FVP) of N-benzyl substituted thiazolidin-2-one 1,1-dioxides have led to the proposal of specific, high-energy intermediates. rsc.org
The primary decomposition pathway observed at 650 °C involves the elimination of sulfur dioxide (SO₂). A significant secondary pathway suggests a novel heterocyclic transformation that proceeds through a highly strained, transient intermediate. It is proposed that the reaction involves an initial ring expansion to a cyclic carbamic–sulfinic anhydride (specifically, a 2,1,4-oxathiazin-3-one 1-oxide) intermediate. rsc.org This unstable intermediate then undergoes further fragmentation to yield the observed products.
While the exact structures of the transition states leading to and from this intermediate have not been detailed, their existence is inferred from the product distribution. In related, non-oxidized thiazolidine systems, computational methods such as Density Functional Theory (DFT) calculations are commonly employed to model the geometry and energy of transition states, providing a deeper understanding of the reaction coordinates. acs.org For instance, DFT calculations have been used to determine the Gibbs free energy profiles for base-catalyzed reactions, identifying the rate-determining steps and characterizing the interatomic distances in the transition state structures. acs.org Similar computational approaches would be necessary to fully elucidate the energetic landscape of the proposed ring-expansion mechanism in thiazolidine 1,1-dioxide systems.
The major decomposition pathway and a proposed minor pathway for a related thiazolidin-2-one 1,1-dioxide are summarized below.
| Reaction Pathway | Proposed Intermediate/Process | Key Products | Reference |
| Major Pathway (Pyrolysis) | Direct fragmentation with loss of SO₂ | Alkene, Benzyl isocyanate | rsc.org |
| Minor Pathway (Pyrolysis) | Ring expansion to a cyclic carbamic–sulfinic anhydride intermediate | 2-Phenyl-4,5-dihydrothiazoles | rsc.org |
Kinetic Studies and Reaction Rate Determination
Quantitative kinetic data, such as reaction rate constants and activation energies, for reactions involving this compound are not extensively documented in the available scientific literature. The understanding of the reaction dynamics is primarily qualitative, based on the conditions required to induce transformations.
For example, the mechanistic pathways of N-substituted thiazolidin-2-one 1,1-dioxides were investigated under flash vacuum pyrolysis conditions at a high temperature of 650 °C. rsc.org These conditions indicate that a significant thermal energy barrier must be overcome for the decomposition and rearrangement reactions to proceed, suggesting high activation energies for the proposed fragmentation and ring-expansion pathways. However, specific rate constants were not determined in this study.
In the broader context of thiazolidine chemistry, kinetic and equilibrium constants have been measured for the ring-opening reactions of non-oxidized thiazolidine rings in aqueous solutions. nih.gov These studies provide valuable data on the influence of N-substituents on the rates of ring closure and hydrolysis of the resulting iminium ions. Such detailed kinetic analyses have yet to be reported for the sulfone-containing thiazolidine 1,1-dioxide ring system, which would be expected to exhibit substantially different kinetic profiles due to the electronic influence of the SO₂ group.
Catalytic Effects on Reaction Mechanisms
The influence of catalysts on the reaction mechanisms of thiazolidine 1,1-dioxides is primarily documented in the context of their synthesis rather than their subsequent transformations. The oxidation of the sulfur atom in the thiazolidine ring to a sulfone is a key synthetic step that often employs catalytic methods.
The synthesis of chiral thiazolidin-2-one 1,1-dioxides has been achieved through the oxidation of the corresponding thiazolidine-2-thiones using potassium permanganate (KMnO₄). This oxidation is efficiently conducted under phase-transfer conditions. rsc.org In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase containing the thiazolidine substrate. This catalytic cycle enhances the reaction rate and allows the oxidation to proceed under milder conditions than would otherwise be possible.
While the pyrolysis reactions of thiazolidine 1,1-dioxides are typically uncatalyzed thermal decompositions rsc.org, the synthesis and reactions of other thiazolidine derivatives are heavily reliant on catalysis. Various catalytic systems have been developed to promote the formation of the thiazolidine core, highlighting the importance of catalysis in this area of heterocyclic chemistry.
The table below summarizes various catalysts used in the synthesis of different thiazolidine derivatives, illustrating the range of catalytic approaches employed in the broader field.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Target Molecule Class | Reference |
| Phase-Transfer Catalyst | Not specified (general) | Oxidation (S to SO₂) | Thiazolidin-2-one 1,1-dioxides | rsc.org |
| Base Catalyst | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Cyclization | Thiazolidine-2-thiones | acs.org |
| Ionic Liquid | [Et₃NH][HSO₄] | Multicomponent Reaction | 1,3-Thiazolidin-4-ones | nih.gov |
| Heterogeneous Catalyst | Nano-CdZr₄(PO₄)₆ | Cyclocondensation | 1,3-Thiazolidin-4-ones | nih.gov |
| Zeolite Catalyst | Titanium Silicate (TS-1) | One-pot Synthesis | 1,3-Thiazolidin-4-ones | researchgate.net |
| Organocatalyst | Triphenylphosphine (PPh₃) | Cyclization | 2-Iminothiazolidin-4-ones | iau.ir |
These examples underscore that while specific catalytic studies on the reactivity of the pre-formed this compound ring are scarce, the synthesis of the ring system itself and the reactions of its chemical cousins are deeply rooted in catalytic science.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A thorough investigation of scientific databases and chemical literature has revealed a significant lack of available spectroscopic and structural analysis data for the specific chemical compound "this compound." While information exists for related structures such as thiazolidine and various thiazolidinone derivatives, detailed experimental or predicted data for the 1,1-dioxide hydrochloride salt is not present in the public domain.
The advanced characterization techniques specified, including detailed Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, require specific data points such as chemical shifts, coupling constants, and vibrational frequencies that are unique to the target molecule. The presence of the 1,1-dioxide (sulfonyl) group and the formation of a hydrochloride salt significantly alter the electronic environment and molecular structure compared to its parent compounds. This makes extrapolation from related but different molecules scientifically unsound and speculative.
Consequently, it is not possible to provide a scientifically accurate and detailed article covering the following requested sections at this time:
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Without access to primary research or database entries containing this specific information, the creation of the requested data tables and in-depth analysis cannot be fulfilled. Further experimental research would be required to generate the necessary data for a comprehensive structural and spectroscopic characterization of Thiazolidine (B150603) 1,1-dioxide hydrochloride.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint of its structure. For "Thiazolidine 1,1-dioxide hydrochloride," the Raman spectrum is expected to be characterized by specific vibrational modes originating from its functional groups.
The most prominent features in the Raman spectrum would arise from the sulfonyl group (SO₂). Generally, sulfonyl groups exhibit strong, characteristic stretching vibrations. nih.gov The symmetric and asymmetric stretching modes of the S=O bonds are anticipated to appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The exact positions of these peaks can be influenced by the cyclic nature of the thiazolidine ring and the presence of the hydrochloride, which may affect the electron distribution within the molecule.
Other notable vibrations would include the C-H stretching modes of the methylene (B1212753) groups in the ring, typically observed between 2850 and 3000 cm⁻¹. The C-N and C-S stretching vibrations are also expected to produce signals in the fingerprint region (below 1500 cm⁻¹), though they may be weaker and coupled with other vibrational modes. s-a-s.org The protonation of the nitrogen atom to form the hydrochloride salt would likely lead to shifts in the vibrational frequencies of the adjacent bonds compared to the free base, "Thiazolidine 1,1-dioxide."
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric S=O Stretch | Sulfonyl (SO₂) | 1300 - 1350 |
| Symmetric S=O Stretch | Sulfonyl (SO₂) | 1120 - 1160 |
| C-H Stretch | Methylene (CH₂) | 2850 - 3000 |
| C-N Stretch | Amine | Fingerprint Region (<1500) |
| C-S Stretch | Thioether | Fingerprint Region (<1500) |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For "this compound," the molecular ion peak ([M+H]⁺ for the free base) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of cyclic sulfonamides under mass spectrometric conditions often involves characteristic losses. nih.govnih.gov A primary fragmentation pathway for "Thiazolidine 1,1-dioxide" would likely be the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. nih.gov This would result in a significant fragment ion. Further fragmentation could involve the cleavage of the thiazolidine ring, leading to smaller charged species. The exact fragmentation pattern can be influenced by the ionization technique employed (e.g., electrospray ionization, electron impact).
Table 2: Predicted Mass Spectrometry Fragmentation for Thiazolidine 1,1-dioxide
| Fragment | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 122.03 |
| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | 58.04 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. novapublishers.com This method can provide precise information on bond lengths, bond angles, and the conformation of the thiazolidine ring.
Emerging Spectroscopic and Hybrid Analytical Methodologies
The field of analytical chemistry is continually evolving, with the development of new and hybrid techniques that offer enhanced sensitivity, resolution, and structural information. spectroscopyonline.com For a small molecule like "this compound," several of these emerging methods could provide deeper insights.
Hybrid techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of compounds in complex mixtures. alwsci.comnews-medical.net LC-MS, in particular, would be well-suited for the analysis of "this compound." Furthermore, tandem mass spectrometry (MS/MS) techniques can provide more detailed structural information through controlled fragmentation of selected ions. nih.gov
Advanced vibrational spectroscopy techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could potentially be used to study the dynamics and interactions of the different functional groups within the molecule on very short timescales. semi.ac.cn Additionally, computational chemistry can be used in conjunction with experimental spectroscopy to predict and interpret spectra, aiding in the structural elucidation of complex molecules. biointerfaceresearch.com
Computational and Theoretical Chemistry of Thiazolidine 1,1 Dioxide Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Thiazolidine (B150603) 1,1-dioxide systems at the molecular level. These in silico techniques allow for the detailed exploration of geometric parameters, energy levels, and electronic distribution.
Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems, offering a favorable balance between accuracy and computational cost. researchgate.net For Thiazolidine 1,1-dioxide systems, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G++(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. inpressco.comresearchgate.net
Interactive Table: Representative Calculated Geometrical Parameters for a γ-Sultam Ring Note: These are typical values for a γ-sultam core, calculated using DFT methods, and may vary slightly for the specific Thiazolidine 1,1-dioxide hydrochloride.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | S-O | ~1.43 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Length | S-C | ~1.80 Å |
| Bond Length | N-C | ~1.47 Å |
| Bond Angle | O-S-O | ~118° |
| Bond Angle | O-S-N | ~108° |
| Bond Angle | C-S-N | ~95° |
| Bond Angle | S-N-C | ~112° |
These calculations are crucial first steps, as the optimized geometry serves as the basis for all subsequent computational analyses, including frequency calculations, electronic property predictions, and reactivity studies. The total energy calculated during optimization is also a key thermodynamic quantity, allowing for the comparison of the relative stabilities of different isomers or conformers.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized (nucleophilicity), while the LUMO energy relates to the electron affinity and its susceptibility to be reduced (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive.
For Thiazolidine 1,1-dioxide systems, DFT calculations are used to determine the energies of these frontier orbitals. The sulfonyl (SO₂) group, being strongly electron-withdrawing, significantly lowers the energy of both the HOMO and LUMO compared to the non-oxidized thiazolidine ring. The HOMO is typically localized over the more electron-rich portions of the molecule, whereas the LUMO is often distributed around the electron-deficient sulfonyl group.
Interactive Table: Typical FMO Properties for a γ-Sultam System Note: Values are representative and calculated via DFT/B3LYP methods. The presence of a hydrochloride salt would further lower these energy levels due to the cationic charge.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.0 to -8.5 eV | Electron-donating capability |
| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.0 to 7.5 eV | Chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its behavior in electrophilic and nucleophilic reactions. wolfram.comrsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. wolfram.com Green areas represent neutral or non-polar regions.
In Thiazolidine 1,1-dioxide, the MEP surface clearly highlights the strong electronegative character of the sulfonyl group. The oxygen atoms of the SO₂ group are characterized by intense red regions, indicating they are the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms on the carbon backbone, and particularly the N-H proton (especially in the hydrochloride salt form), would appear as blue regions, marking them as the most electropositive sites. This analysis is instrumental in understanding non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity is key. researchgate.net
Computational methods can accurately predict various spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds.
NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations are performed on the DFT-optimized geometry. The computed chemical shifts are often scaled or referenced against a standard compound (e.g., Tetramethylsilane, TMS) to provide values that can be directly compared with experimental spectra. mdpi.com This allows for the unambiguous assignment of complex spectra and can help confirm the structure of synthesized Thiazolidine 1,1-dioxide derivatives. nih.govnih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in the infrared spectrum. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. researchgate.net For Thiazolidine 1,1-dioxide, strong characteristic bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group would be predicted at approximately 1150 cm⁻¹ and 1350 cm⁻¹, respectively.
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). schrodinger.com This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. For a simple saturated system like Thiazolidine 1,1-dioxide, significant absorptions are generally expected only in the far UV region.
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior and conformational preferences of molecules.
The five-membered Thiazolidine 1,1-dioxide ring is not planar and can adopt several puckered conformations. The most common conformers for five-membered rings are the "envelope" and "twist" (or half-chair) forms. Conformational analysis aims to identify all stable conformers and determine their relative energies and the energy barriers for interconversion between them. mdpi.com
This is often achieved by performing a potential energy surface (PES) scan. In this procedure, a key dihedral angle within the ring is systematically rotated, and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. The resulting plot of energy versus the dihedral angle reveals the low-energy conformers as minima on the energy landscape and the transition states between them as maxima.
For the Thiazolidine 1,1-dioxide ring, computational studies would reveal the specific envelope or twist conformation that is the global minimum, as well as the energy penalty associated with adopting other, less stable shapes. This information is critical, as the biological activity and chemical reactivity of a molecule are often dictated by its preferred three-dimensional shape. mdpi.comnih.gov
Advanced Applications in Chemical Research and Development
Thiazolidine (B150603) 1,1-Dioxide Scaffolds in Organic Synthesis
The inherent structural features of the thiazolidine 1,1-dioxide ring make it a powerful scaffold for the construction of complex and diverse molecules. Its predictable stereochemistry and reactive sites at the nitrogen and adjacent carbons allow for extensive functionalization.
Development of Novel Reagents and Catalysts
While the thiazolidine 1,1-dioxide scaffold itself is not widely reported as the basis for new catalysts, the broader class of sultams, particularly bicyclic derivatives, has seen prominent use as chiral auxiliaries—a type of chemical reagent used to control the stereochemical outcome of a reaction. A notable example is Oppolzer's sultam, a camphor-derived γ-sultam, which is widely employed in asymmetric synthesis to achieve high levels of stereoselectivity in transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The rigid, chiral framework of the sultam physically blocks one face of the reactive site, directing incoming reagents to the opposite face and thereby producing a single desired stereoisomer. This application as a chiral auxiliary highlights the potential of the thiazolidine 1,1-dioxide core in developing new reagents for stereocontrolled synthesis.
Synthetic Intermediates for Complex Organic Molecules
The thiazolidine 1,1-dioxide moiety serves as a crucial intermediate in the synthesis of more complex, biologically relevant molecules. Its stability and predictable reactivity make it an ideal building block for multi-step syntheses. Researchers have developed methods to create advanced intermediates such as spirocyclic γ-sultams through one-pot reductive cyclization of cyanoalkylsulfonyl fluorides.
Furthermore, the scaffold has been incorporated into the structure of complex natural products to generate novel derivatives. For instance, isothiazolidine (B1259544) 1,1-dioxide has been used to modify the macrocyclic antibiotic rapamycin, demonstrating its utility in creating new analogues of intricate bioactive compounds. The core structure is also a key reactant in the synthesis of potential therapeutic agents, including orally bioavailable hepatitis B capsid inhibitors and cryptochrome (B1237616) inhibitors developed as antidiabetic agents. In another synthetic application, highly reactive sultam-based dicarboxylic acids have been used in the Castagnoli-Cushman reaction to produce complex γ-sultam-annelated δ-lactams, which are scaffolds of interest in medicinal chemistry.
Building Blocks in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. The thiazolidine 1,1-dioxide scaffold is exceptionally well-suited for DOS strategies due to its amenability to multi-component reactions (MCRs).
Detailed research has demonstrated the construction of large libraries of complex sultams from a common core. A key strategy involves preparing a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, on a multi-gram scale using Ring-Closing Metathesis (RCM). This intermediate can then be rapidly diversified. In one approach, a one-pot, multi-component protocol combining a copper-catalyzed "click" reaction with an aza-Michael addition was used to generate a library of 180 distinct triazole-containing isothiazolidine 1,1-dioxides. A subsequent library was created by first generating daughter scaffolds via the aza-Michael addition of amino alcohols, followed by a one-pot click/esterification protocol to yield further derivatives.
Table 1: Research Findings on Diversity-Oriented Synthesis of Thiazolidine 1,1-Dioxide Libraries
| Library | Core Scaffold | Key Reactions | Number of Building Blocks | Library Size | Purity Success Rate (>90%) | Reference |
|---|---|---|---|---|---|---|
| A & B | Dihydroisothiazole (B14293150) 1,1-dioxide | One-pot Click/Aza-Michael | 15 Amines, 12 Azides | 180 Compounds | 93% (167/180) | |
| C | Aza-Michael Daughter Scaffolds | One-pot Click/Esterification | 3 Alcohols, 4 Azides, 5 Acids | 41 Compounds | 89% (overall) |
These DOS strategies successfully produced hundreds of novel sultam derivatives not previously reported in the literature, which were subsequently submitted for biological evaluation.
Contributions to Materials Science
The unique physicochemical properties of the thiazolidine 1,1-dioxide moiety—notably its high polarity, rigidity, and hydrogen bonding capabilities—make it an attractive candidate for the development of novel functional materials.
Design and Synthesis of Functional Molecular Materials
The application of the thiazolidine 1,1-dioxide scaffold in materials science is an emerging field. The inherent polarity and chemical reactivity of the sultam ring allow for its potential incorporation into larger molecular frameworks to modify material properties. While specific applications of the five-membered thiazolidine 1,1-dioxide are not yet widely documented, related sultam structures have shown promise. For example, a sultam-based molecule has been developed as a deep-blue emitter for organic electronics, suggesting that the strong dipole moment and rigid structure of the cyclic sulfonamide can be leveraged to create materials with useful optoelectronic properties. The development of such materials often depends on creating molecules with specific electronic and packing characteristics, for which the thiazolidine 1,1-dioxide core is a promising, though currently underexplored, candidate.
Polymer Chemistry Applications of Thiazolidine 1,1-Dioxide Moieties
Polymer chemistry provides powerful tools that can be applied to the synthesis and modification of complex scaffolds like thiazolidine 1,1-dioxide. One notable application is the use of a polymer-based reagent to facilitate the construction of compound libraries. In the diversity-oriented synthesis of triazole-containing isothiazolidine 1,1-dioxides, a key step involved an esterification reaction. To simplify the purification process, researchers employed a soluble, oligomeric coupling reagent derived from Ring-Opening Metathesis Polymerization (ROMP).
This high-load polymer reagent, an oligomeric alkyl carbodiimide (B86325) (OACC), efficiently drives the coupling of various carboxylic acids to the thiazolidine 1,1-dioxide scaffold. After the reaction is complete, the polymer-bound byproducts can be easily removed by a simple precipitation and filtration step. This use of a ROMP-derived reagent is a clear example of how polymer chemistry can be applied to enable high-throughput synthesis and purification of small molecules based on the thiazolidine 1,1-dioxide core.
Exploration in Advanced Material Development
The investigation into the applications of Thiazolidine 1,1-dioxide hydrochloride in the realm of advanced materials is an emerging field with limited, yet promising, research. The inherent structural features of the thiazolidine 1,1-dioxide core, such as its polarity, hydrogen bonding capabilities, and the conformational rigidity imparted by the cyclic sulfone, suggest its potential as a unique building block for novel polymers and functional materials.
While extensive research into the material science applications of this compound specifically is not widely documented, the broader class of thiazolidine derivatives has been explored for incorporation into advanced materials. The exploration of isothiazolidines, a related class of compounds, in the development of novel functional materials is an area of ongoing research. Their inherent polarity and reactivity make them candidates for integration into polymer backbones or as additives to modify material properties. However, specific examples and detailed studies concerning this compound in this context are not yet prevalent in the available scientific literature. The potential for this compound to be used as a monomer or a modifying agent in polymerization processes to create materials with tailored thermal, mechanical, or optical properties remains a subject for future investigation.
Chemical Probe Design and Discovery Methodologies (Focus on Chemical Tools)
The thiazolidine scaffold, including its 1,1-dioxide derivatives, is recognized for its utility in the design of chemical probes. nih.gov These chemical tools are instrumental in dissecting complex biological processes, and the thiazolidine 1,1-dioxide core offers a versatile framework for the development of such probes.
Strategies for Designing Chemical Probes
The design of chemical probes based on the this compound scaffold leverages its unique physicochemical properties. The cyclic sulfone group introduces a polar and rigid element into the molecule, which can influence its interaction with biological targets. Strategies for designing chemical probes often involve the functionalization of the thiazolidine ring to introduce reporter groups, reactive moieties for target engagement, or elements that modulate solubility and cell permeability.
Key strategies include:
Scaffold-Based Design: Utilizing the thiazolidine 1,1-dioxide core as a central scaffold, various substituents can be introduced at different positions of the ring. This allows for the systematic exploration of the chemical space around the core to optimize binding affinity and selectivity for a target protein.
Fragment-Based Linking: The thiazolidine 1,1-dioxide moiety can be used as a fragment that is linked to other chemical entities known to interact with a target of interest. This approach can lead to the development of bivalent or multifunctional probes.
Introduction of Photo-reactive Groups: For target identification studies, photoreactive groups can be incorporated into the probe design. Upon photoactivation, these groups form a covalent bond with the target protein, enabling its identification and characterization.
Attachment of Reporter Tags: To visualize and track the probe within a biological system, reporter tags such as fluorophores or biotin (B1667282) can be appended to the thiazolidine 1,1-dioxide scaffold.
The following table provides an overview of potential design strategies for chemical probes based on the Thiazolidine 1,1-dioxide scaffold.
| Probe Design Strategy | Description | Key Considerations |
| Target-Specific Functionalization | Introduction of functional groups that mimic the natural ligand or known inhibitors of a target protein to enhance binding affinity and selectivity. | Requires structural information about the target's binding site. |
| Bioorthogonal Chemistry Handles | Incorporation of chemical handles (e.g., alkynes, azides) that allow for specific chemical reactions in a biological environment for labeling and detection. | The chemical handle should be inert to biological molecules. |
| Modulation of Physicochemical Properties | Altering substituents on the scaffold to fine-tune solubility, membrane permeability, and metabolic stability for optimal performance in cellular or in vivo studies. | Balancing potency with desirable ADME (absorption, distribution, metabolism, and excretion) properties. |
High-Throughput Synthesis of Chemical Probe Libraries
The discovery of novel chemical probes is greatly accelerated by the ability to synthesize and screen large libraries of diverse compounds. High-throughput synthesis (HTS) methodologies are therefore crucial. The thiazolidine 1,1-dioxide scaffold is amenable to combinatorial and parallel synthesis approaches, allowing for the rapid generation of extensive chemical probe libraries. nih.govnih.gov
One-pot, multi-component reactions are particularly powerful for the high-throughput synthesis of thiazolidine 1,1-dioxide derivatives. nih.govnih.gov These reactions allow for the assembly of complex molecules from simple starting materials in a single step, which is highly efficient and suitable for automation. For instance, the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides has been reported using one-pot click/aza-Michael or click/esterification protocols. nih.govnih.gov These methods enable the rapid diversification of a core scaffold to generate a large number of unique compounds for screening. nih.gov
The table below summarizes key aspects of high-throughput synthesis of chemical probe libraries based on the isothiazolidine 1,1-dioxide core, a closely related scaffold.
| Synthesis Approach | Description | Advantages for Library Synthesis |
| One-Pot Multi-Component Reactions | Combining three or more reactants in a single reaction vessel to form a complex product, incorporating diversity at multiple points. | High efficiency, atom economy, and rapid access to structural complexity. nih.gov |
| Parallel Synthesis | Conducting multiple reactions simultaneously in a spatially separated manner (e.g., in a multi-well plate format). | Allows for the systematic variation of building blocks and the creation of large, organized libraries. |
| Solid-Phase Synthesis | Attaching the initial building block to a solid support and carrying out subsequent reactions, with purification achieved by simple washing steps. | Facilitates purification and automation, though may require scaffold-specific linker strategies. |
A notable example is the synthesis of a 180-member triazole-containing isothiazolidine 1,1-dioxide library, where all compounds were successfully generated, with 167 possessing greater than 90% final purity after automated purification. nih.gov This demonstrates the feasibility of producing high-quality compound libraries based on this scaffold for high-throughput screening campaigns. nih.gov
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Machine learning models are also being developed to predict reaction outcomes and optimize synthetic routes. For heterocyclic compounds, where multiple reaction pathways may exist, AI can identify the most efficient and sustainable synthetic strategies. This data-driven approach will enable the creation of diverse libraries of thiazolidine (B150603) 1,1-dioxide analogs for high-throughput screening, significantly enhancing the probability of discovering new therapeutic agents.
Exploration of Undiscovered Reactivity and Transformation Pathways
While the fundamental reactivity of the thiazolidine 1,1-dioxide core is understood to some extent, there remains a vast, unexplored landscape of chemical transformations. Future research will likely focus on uncovering novel reaction pathways and understanding the nuanced reactivity of this heterocyclic system. The electron-withdrawing nature of the sulfone group significantly influences the reactivity of the ring, and a deeper understanding of these electronic effects will open doors to new synthetic methodologies.
Investigations into the reactivity of the C-H bonds adjacent to the nitrogen and sulfur atoms could lead to novel functionalization strategies. Furthermore, the development of innovative catalytic systems may enable previously inaccessible transformations of the thiazolidine 1,1-dioxide ring, allowing for the synthesis of more complex and structurally diverse molecules.
Development of Next-Generation Sustainable Synthetic Methodologies
In line with the growing global emphasis on green chemistry, the development of sustainable synthetic methods for thiazolidine 1,1-dioxide and its derivatives is a critical area of future research. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
Catalysis will play a pivotal role in this endeavor, with a focus on developing highly efficient and recyclable catalysts to minimize waste. Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a particularly promising avenue for the sustainable synthesis of chiral thiazolidine 1,1-dioxide derivatives. The principles of atom economy will also be a guiding factor, with the aim of designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Advanced Multidisciplinary Research Initiatives Involving Thiazolidine 1,1-Dioxide Systems
The full potential of thiazolidine 1,1-dioxide systems will be realized through advanced multidisciplinary research initiatives. Collaborations between synthetic chemists, medicinal chemists, computational scientists, and biologists will be essential to fully explore the therapeutic applications of these compounds.
By combining expertise from various fields, researchers can design and synthesize novel derivatives, evaluate their biological activity through advanced screening techniques, and use computational modeling to understand their mechanism of action at a molecular level. Such integrated approaches will be crucial for the development of new drugs and therapeutic strategies based on the thiazolidine 1,1-dioxide scaffold. These initiatives will not only advance our understanding of this specific heterocyclic system but also contribute to the broader field of drug discovery and development.
Q & A
Q. What are the common synthetic routes for Thiazolidine 1,1-dioxide hydrochloride derivatives?
Thiazolidine 1,1-dioxide derivatives are typically synthesized via cyclization or multi-component reactions. For example, base-catalyzed one-pot methods using triethylamine (Et₃N) in methanol under reflux can yield thiazolidin-4-one derivatives from benzaldehydes, hydrazine, α-haloketones, and allyl isothiocyanate . Another approach involves halogenation of precursor compounds like saccharin, followed by nucleophilic displacement reactions to introduce functional groups . Radical-initiated reactions with chlorosulfonyl isocyanate and olefins are also employed to access isothiazolidine dioxides .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Peaks corresponding to the sulfone group (SO₂) appear as singlets near δ 3.5–4.5 ppm for protons adjacent to sulfur. Carbon signals for the sulfone moiety are typically observed at ~110–120 ppm .
- Elemental analysis : Used to verify empirical formulas (e.g., C₃H₇NO₂S for isothiazolidine 1,1-dioxide) .
- HPLC : Reverse-phase chromatography with phosphate buffer (pH 7.5) and acetonitrile (80:20) can assess purity and resolve related compounds (e.g., tizanidine derivatives) .
Advanced Research Questions
Q. What strategies optimize reaction yields and selectivity in synthesizing substituted Thiazolidine 1,1-dioxides?
- Catalyst screening : Et₃N outperforms NaOH or DBU in base-catalyzed cyclizations, reducing side reactions .
- Temperature control : Heating to 40–60°C during esterification or cyclization steps improves reaction rates without decomposition .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency in halogenation steps .
- Radical initiators : Azobisisobutyronitrile (AIBN) facilitates regioselective radical additions to olefins .
Q. How can HPLC methods resolve impurities or degradation products in this compound samples?
- Mobile phase optimization : A mixture of monobasic potassium phosphate buffer (pH 7.5) and acetonitrile (80:20) achieves baseline separation of related compounds (e.g., tizanidine and its analogs) with retention time factors between 0.8 and 10.2 .
- Detection parameters : UV detection at 210–230 nm captures sulfone-related absorbance.
- Validation : System suitability tests ensure resolution ≥2.0 between adjacent peaks and tailing factors <1.5 .
Q. How to address contradictions in reaction outcomes when modifying substituents on the Thiazolidine 1,1-dioxide core?
Discrepancies often arise from steric or electronic effects:
- Steric hindrance : Bulky substituents (e.g., allyl groups) may reduce cyclization efficiency, requiring longer reaction times or higher temperatures .
- Electronic effects : Electron-withdrawing groups (EWGs) on the thiazolidine ring can destabilize intermediates, necessitating milder conditions .
- Mechanistic studies : Use deuterated solvents or kinetic isotope effects to probe reaction pathways. For example, Diels-Alder reactivity of thiete 1,1-dioxide derivatives is sensitive to substituent positioning .
Data Analysis and Methodological Challenges
Q. What analytical techniques are critical for characterizing this compound stability?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., melting points ~85–92°C for thieno-thiadiazine derivatives) .
- pH stability studies : Monitor degradation under acidic/basic conditions using LC-MS to identify hydrolysis products (e.g., sulfonic acids) .
- Forced degradation : Exposure to UV light or oxidants (e.g., H₂O₂) reveals photolytic or oxidative degradation pathways .
Q. How to resolve discrepancies in spectroscopic data for Thiazolidine 1,1-dioxide derivatives?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths .
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic patterns .
Synthetic and Mechanistic Insights
Q. What role do radical intermediates play in Thiazolidine 1,1-dioxide synthesis?
Radical pathways enable regioselective functionalization. For example, chlorination of thiete 1,1-dioxide with Cl₂ under UV light proceeds via a radical chain mechanism, favoring 3-chloro derivatives over 2-chloro isomers . Radical initiators like AIBN improve yields in cycloadditions involving sulfonyl groups .
Q. How does click chemistry expand the functionalization of Thiazolidine 1,1-dioxide scaffolds?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings onto the thiazolidine core, enabling rapid diversification for structure-activity relationship (SAR) studies. This method is compatible with sulfone moieties and avoids side reactions at the sulfur center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
